(4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Representation

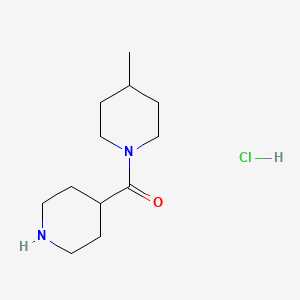

The chemical compound (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone hydrochloride represents a complex heterocyclic structure containing two piperidine rings connected through a carbonyl (methanone) group. According to International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, the systematic name reflects the structural arrangement of atoms and functional groups within the molecule.

The parent compound consists of two key components: a 4-methylpiperidine ring connected via a carbonyl group to a piperidine ring at its 4-position. The carbonyl group forms an amide linkage with the nitrogen of the 4-methylpiperidine ring, creating a characteristic tertiary amide structural motif.

The structural representation can be characterized as follows:

- A piperidine ring with a methyl substituent at the 4-position (4-methylpiperidin-1-yl group)

- A carbonyl group (methanone) connecting the two ring systems

- A second piperidine ring connected at its 4-position (piperidin-4-yl group)

- A hydrochloride salt form where the chloride counterion associates with a protonated nitrogen

The systematic IUPAC nomenclature breaks down the structure into its constituent parts:

- (4-Methylpiperidin-1-yl): Indicates the first piperidine ring with a methyl group at position 4, connected through its nitrogen atom

- (piperidin-4-yl): Denotes the second piperidine ring connected at its 4-position

- methanone: Represents the carbonyl group connecting the two ring systems

- hydrochloride: Indicates the salt form with hydrochloric acid

Properties

IUPAC Name |

(4-methylpiperidin-1-yl)-piperidin-4-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O.ClH/c1-10-4-8-14(9-5-10)12(15)11-2-6-13-7-3-11;/h10-11,13H,2-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOSFGVQANDSOFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383324 | |

| Record name | (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690632-27-0 | |

| Record name | Piperidine, 4-methyl-1-(4-piperidinylcarbonyl)-, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=690632-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone hydrochloride, also known as a piperidine derivative, is a compound with significant potential in pharmacological applications. Its molecular formula is C₁₂H₂₃ClN₂O, and it is characterized by the presence of two piperidine rings and a ketone functional group. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Pharmacological Properties

Research indicates that (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone hydrochloride exhibits various biological activities, particularly in the context of drug discovery. Key areas of investigation include:

- Cholinergic Activity : The compound has been studied for its interactions with cholinergic receptors, showing potential as a cholinesterase inhibitor. This suggests possible applications in treating neurodegenerative diseases such as Alzheimer's disease .

- Receptor Affinity : It has demonstrated affinity for several receptors, including histamine receptors and metabotropic glutamate receptors. Such interactions may contribute to its effects on the central nervous system (CNS) and highlight its potential in managing anxiety and mood disorders .

The mechanisms through which (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone hydrochloride exerts its biological effects are still under investigation. However, it is believed to function primarily through:

- Inhibition of Enzymes : The compound's ability to inhibit cholinesterases suggests it may enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine .

- Receptor Modulation : Its interaction with various receptors can lead to modulation of neurotransmitter systems, influencing cognitive and behavioral outcomes .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- CNS Effects : A study focusing on piperidine derivatives found that compounds similar to (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone hydrochloride exhibited anxiolytic effects in rodent models, suggesting potential for treating anxiety disorders .

- Cholinesterase Inhibition : Research has shown that derivatives of this compound can significantly inhibit butyrylcholinesterase (BuChE), with IC₅₀ values indicating strong inhibitory activity. This property is particularly relevant for developing treatments for Alzheimer's disease .

- Comparative Studies : Comparative analyses with structurally similar compounds have demonstrated that variations in substituents can lead to differing biological activities, emphasizing the importance of structural optimization in drug design.

Data Table: Comparative Biological Activity

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone HCl | C₁₂H₂₃ClN₂O | Two piperidine rings | Cholinesterase inhibition |

| (4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone | C₁₁H₂₀N₂O | Contains a pyrrolidine ring | Moderate CNS activity |

| Piperidin-4-yl(o-tolyl)methanone HCl | C₁₃H₁₇ClN₂O | Features an o-tolyl group | Enhanced receptor affinity |

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone hydrochloride is in the field of medicinal chemistry, particularly in the development of novel therapeutic agents. The compound's structure suggests potential activity as a central nervous system (CNS) agent, which can be explored for treating neurological disorders.

Pharmacological Studies

Recent studies have indicated that derivatives of this compound may exhibit significant pharmacological activities such as:

- Antidepressant Effects : Research shows that piperidine derivatives can influence serotonin and norepinephrine levels, suggesting potential use in treating depression .

- Analgesic Properties : Some studies have indicated that similar compounds may possess analgesic properties, making them candidates for pain management therapies .

Chemical Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules used in pharmaceutical formulations. Its ability to undergo various chemical reactions enhances its utility in organic synthesis.

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal evaluated the antidepressant-like effects of piperidine derivatives, including (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone hydrochloride. The results demonstrated that these compounds could significantly reduce depressive-like behaviors in animal models, supporting their potential use in treating mood disorders .

Case Study 2: Analgesic Research

In another investigation, researchers explored the analgesic properties of piperidine derivatives. The findings indicated that certain structural modifications could enhance pain relief efficacy while minimizing side effects. This case study highlights the importance of (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone hydrochloride as a lead compound for developing new analgesics .

Comparison with Similar Compounds

Chemical Identity :

Key Properties :

- Purity : >95% (verified by HPLC/GC).

- Solubility: Soluble in DMSO and ethanol; recommended storage as 10 mM solutions in these solvents.

- Storage : Stable for 6 months at -80°C or 1 month at -20°C. Avoid freeze-thaw cycles .

- Applications : Exclusively for research purposes, particularly in medicinal chemistry and drug discovery .

Comparison with Structural Analogs

Structural and Molecular Comparisons

The table below highlights critical differences in molecular architecture and physicochemical properties:

Preparation Methods

Solvent-Based Preparation for In Vivo Formulations

The most documented preparation method involves dissolving the compound in a sequence of solvents to produce a clear solution suitable for in vivo administration. The process is as follows:

- Step 1: Prepare a DMSO (dimethyl sulfoxide) master liquid by dissolving the compound at a specified concentration.

- Step 2: Add solvents sequentially to the DMSO solution, ensuring clarity after each addition. Common solvents include corn oil, PEG300 (polyethylene glycol 300), Tween 80, and distilled water.

- Step 3: Use physical methods such as vortexing, ultrasound, or a hot water bath to aid dissolution if necessary.

- Step 4: Confirm the solution is clear before proceeding to the next solvent addition to avoid precipitation.

This method ensures the compound is fully solubilized and stable for biological applications.

Concentration and Volume Calculations

Preparation involves precise calculation of volumes to achieve desired molarities and concentrations. The following table summarizes the volume of solvent required to prepare stock solutions of different concentrations and amounts of the compound:

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution Volume (mL) | 4.0522 | 20.261 | 40.5219 |

| 5 mM Solution Volume (mL) | 0.8104 | 4.0522 | 8.1044 |

| 10 mM Solution Volume (mL) | 0.4052 | 2.0261 | 4.0522 |

This table assists researchers in preparing solutions with precise molarity, critical for reproducibility and dosing accuracy.

Analytical and Practical Considerations

- Clarity and Stability: Ensuring the solution is clear at each step is crucial to avoid precipitation and ensure bioavailability.

- Order of Solvent Addition: Sequential solvent addition is essential; improper order can lead to incomplete dissolution or instability.

- Use of Physical Methods: Vortexing, sonication, or mild heating can significantly improve dissolution efficiency.

- Stock Solution Preparation: Accurate weighing and volume measurement are necessary to maintain solution concentration integrity.

Summary Table of Preparation Steps

| Step | Action | Details/Notes |

|---|---|---|

| 1 | Weigh compound | Accurately weigh the desired amount (e.g., 1 mg, 5 mg, 10 mg) |

| 2 | Dissolve in DMSO | Prepare master liquid; concentration depends on desired stock molarity |

| 3 | Add co-solvent 1 | Add PEG300 or corn oil; ensure solution clarity |

| 4 | Add co-solvent 2 | Add Tween 80 if applicable; mix thoroughly |

| 5 | Add water | Add distilled water last; confirm final solution clarity |

| 6 | Physical aid | Use vortex, ultrasound, or heat bath as needed to aid dissolution |

| 7 | Store solution | Store under conditions that maintain stability (e.g., temperature, light protection) |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone hydrochloride, and how can purity be maximized?

- Methodology : Multi-step synthesis involving piperidine ring formation and subsequent functionalization. Key steps include coupling reactions (e.g., amide bond formation) and hydrochloride salt precipitation. Industrial methods optimize reaction conditions (temperature, solvent polarity) to achieve yields >80% .

- Purity Control : Use HPLC (e.g., 99% purity with retention time ~11.5 minutes) and NMR (1H/13C for structural confirmation) .

Q. How does the compound's solubility profile impact experimental design?

- Data : Solubility in water is enhanced by the hydrochloride salt, but it remains sparingly soluble in non-polar solvents. Stock solutions (10 mM) in DMSO or aqueous buffers are recommended. Heating to 37°C with sonication improves dissolution .

- Storage : Store at RT in airtight containers; avoid repeated freeze-thaw cycles to prevent degradation .

Q. What safety protocols are critical for handling this compound?

- Guidelines : Use PPE (gloves, respiratory protection), work in ventilated areas, and avoid skin/eye contact. Emergency measures include rinsing with water for 15+ minutes upon exposure .

Advanced Research Questions

Q. How can structural modifications enhance biological activity or target specificity?

- Approach : Introduce substituents (e.g., fluorophenyl, trifluoromethyl) to the piperidine or methanone moieties. For example, analogs with 3-trifluoromethylphenyl groups show improved receptor binding .

- Analytical Validation : Compare bioactivity using enzyme assays (e.g., IC50 values) and crystallography (SHELX programs for structural refinement) .

Q. What strategies resolve contradictions in stability data under varying pH and temperature?

- Experimental Design :

| Condition | Stability Outcome | Method |

|---|---|---|

| pH 2-4 | Stable (<5% degradation) | HPLC |

| pH >8 | Rapid hydrolysis | NMR |

| 60°C | Decomposition in 24h | TGA |

- Resolution : Buffer selection (pH 6-7) and refrigeration (4°C) are critical for long-term stability .

Q. How does the compound interact with biological targets, and what are the implications for therapeutic development?

- Mechanism : Binds to enzymes/receptors (e.g., acetylcholinesterase, GPCRs) via hydrogen bonding and hydrophobic interactions. Molecular docking studies suggest the piperidine rings anchor the compound in active sites .

- In Vivo Relevance : Evaluate pharmacokinetics (e.g., plasma half-life) and toxicity (LD50 in animal models) using formulations optimized for solubility .

Data Contradiction Analysis

Q. Why do different studies report varying yields in synthesis?

- Factors :

- Catalyst Efficiency : Palladium vs. copper catalysts in coupling reactions (yields: 25-78%) .

- Purification : Column chromatography vs. recrystallization (purity differences up to 15%) .

Methodological Recommendations

Q. What analytical techniques best characterize this compound and its derivatives?

- Techniques :

- NMR : 1H (δ 2.8-3.2 ppm for piperidine protons), 13C (δ 170-175 ppm for ketone) .

- HPLC : C18 column, acetonitrile/water gradient (95% purity threshold) .

- X-ray Crystallography : SHELXL for high-resolution structural data .

Q. How can reaction scalability be improved without compromising yield?

- Optimization :

- Use continuous flow reactors for exothermic steps (e.g., HCl salt formation) .

- Automated systems for precise stoichiometry control (error <2%) .

Comparative Analysis Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.